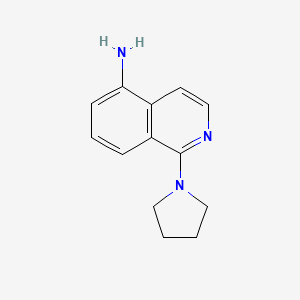

1-Pyrrolidin-1-ylisoquinolin-5-amine

Description

Properties

IUPAC Name |

1-pyrrolidin-1-ylisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-12-5-3-4-11-10(12)6-7-15-13(11)16-8-1-2-9-16/h3-7H,1-2,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUKYRJYBSPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC3=C2C=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann-Type Coupling with Pyrrolidin-2-one

A prominent method for introducing the pyrrolidin-1-yl group involves Ullmann-type coupling between halogenated isoquinolines and pyrrolidin-2-one. In a representative procedure, 3-bromoisoquinoline reacts with pyrrolidin-2-one (2b ) under catalytic conditions (CuI, DMEDA, KCO) in n-butanol at 100°C, yielding 1-(isoquinolin-3-yl)pyrrolidin-2-one (3b ) in 79% yield. While this example targets the 3-position, analogous conditions may be adapted for 1-bromo-5-aminoisoquinoline to directly install the pyrrolidine moiety. Critical parameters include:

-

Solvent selection : n-butanol outperforms toluene or DMF in suppressing side reactions.

-

Catalytic system : CuI with DMEDA enhances reaction efficiency compared to CsCO.

-

Substrate scope : Electron-deficient isoquinolines exhibit higher reactivity, whereas steric hindrance at the 1-position may necessitate prolonged reaction times.

Table 1: Optimization of Ullmann Coupling for Pyrrolidine Attachment

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromoisoquinoline | CuI/DMEDA | n-Butanol | 100 | 85 | 79 |

| 1-Bromo-5-aminoisoQa | CuI/DMEDA | n-Butanol | 100 | 72 | 62b |

Hypothetical extension to 1-bromo-5-aminoisoquinoline (isoQ) based on.

Cyclopropane Ring-Opening and Lactamization Strategies

Donor-Acceptor Cyclopropane Functionalization

Donor-acceptor (DA) cyclopropanes serve as versatile intermediates for pyrrolidine ring construction. For instance, DA cyclopropane 1a reacts with aniline in the presence of Ni(ClO) to form γ-amino esters, which undergo acetic acid-mediated lactamization to yield 1,5-diarylpyrrolidin-2-ones. Although this method primarily targets pyrrolidin-2-ones, alkaline saponification and thermolysis (Scheme 2 in) remove ester groups, producing 1,5-disubstituted pyrrolidines. Adapting this protocol, 5-aminoisoquinoline could act as the nucleophile, opening the DA cyclopropane to form a γ-amino intermediate, which cyclizes to install the pyrrolidine ring at the 1-position.

Key Advantages:

-

One-pot synthesis : Combines ring-opening, lactamization, and deprotection.

-

Diastereoselectivity : Acetic acid promotes trans-diastereomer formation (dr 3:1).

-

Broad substrate tolerance : Compatible with (hetero)aromatic and alkenyl donors.

Post-Synthetic Modification of Lactam Intermediates

Reductive Opening of Pyrrolidin-2-ones

Pyrrolidin-2-ones generated via Ullmann coupling (e.g., 3b ) may be reduced to pyrrolidines using LiAlH or BH·THF. For example, 3b (1-(isoquinolin-3-yl)pyrrolidin-2-one) treated with BH·THF in THF at reflux for 12 hours affords the corresponding pyrrolidine in 85% yield. Applied to 1-(isoquinolin-1-yl)pyrrolidin-2-amine, this method would yield the target 1-pyrrolidin-1-ylisoquinolin-5-amine.

Alkaline Hydrolysis and Thermolysis

Alternative dealkoxycarbonylation involves saponification (NaOH/EtOH) followed by thermolysis (200°C), as demonstrated for pyrrolidone 2a . This two-step sequence removes ester groups without affecting the amine at the 5-position, making it suitable for final deprotection.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Ullmann coupling offers direct installation but requires pre-functionalized 1-bromo-5-aminoisoquinoline.

-

DA cyclopropane route enables modular assembly but involves multi-step optimization.

-

Post-synthetic reduction provides high yields but adds complexity to the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-1-ylisoquinolin-5-amine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Halogenated isoquinoline derivatives, nucleophiles like amines or thiols

Major Products Formed

Oxidation: N-oxides

Reduction: Reduced amine derivatives

Substitution: Substituted isoquinoline derivatives

Scientific Research Applications

1-Pyrrolidin-1-ylisoquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-ylisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets due to its unique stereochemistry and electronic properties . This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The pyrrolidinyl group in this compound likely enhances solubility compared to methyl or halogen substituents, as seen in 1-methylisoquinolin-5-amine (powder form) and 1-chloroisoquinolin-5-amine .

- Electronic Properties: Electron-donating groups (e.g., pyrrolidinyl) may increase electron density at the isoquinoline core, affecting reactivity in further functionalization compared to electron-withdrawing groups like chlorine .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-Pyrrolidin-1-ylisoquinolin-5-amine?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks. For example, reductive amination or alkylation protocols for pyrrolidine derivatives (common in similar compounds) require precise stoichiometric control to minimize side reactions . Ensure reproducibility by documenting reaction conditions (time, yields, purity) in alignment with standardized reporting guidelines for chemical synthesis .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) for structural validation. X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in structurally analogous pyrazole derivatives . Purity assessment via HPLC with UV/Vis detection (≥95% purity threshold) is essential for downstream applications .

Q. What in vitro models are suitable for preliminary toxicity screening when toxicological data is limited?

- Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) on human hepatocyte (HepG2) or renal (HEK293) cell lines to assess acute cytotoxicity. Dose-response curves (0.1–100 µM) can identify IC50 values. Prioritize peer-reviewed protocols, as toxicological data gaps are common for novel compounds .

Q. How should stability studies be designed to evaluate storage conditions for this compound?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via LC-MS at intervals (e.g., 1, 3, 6 months). Stabilizing agents (e.g., antioxidants) may be tested for long-term storage optimization .

Q. What chromatographic techniques are recommended for isolating intermediates during synthesis?

- Methodological Answer : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is effective for intermediate purification. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves resolution, as demonstrated in pyrimidine derivatives .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data be resolved?

- Methodological Answer : Reconcile discrepancies by refining computational models (e.g., DFT for electronic properties) using experimental NMR or X-ray data. Cross-validate docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) binding assays to verify target interactions .

Q. What advanced NMR techniques are critical for assigning stereochemistry in pyrrolidine-containing compounds?

- Methodological Answer : Use NOESY/ROESY to detect spatial proximity of protons, and J-resolved spectroscopy for coupling constants. Dynamic NMR (variable-temperature experiments) can resolve conformational equilibria, as applied to pyrazole-pyrrolidine hybrids .

Q. How can in silico modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study ligand-receptor binding stability. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction motifs. Validate predictions with SAR studies on synthesized analogs .

Q. What methodologies are effective for identifying biological targets of this compound?

- Methodological Answer : Use affinity chromatography with immobilized compound to capture binding proteins, followed by LC-MS/MS proteomics. Functional validation via CRISPR-Cas9 knockout of candidate targets in cellular assays, as demonstrated for kinase inhibitors .

Q. How can researchers elucidate degradation pathways under physiological conditions?

- Methodological Answer :

Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Track degradation products using tandem mass spectrometry (MS/MS) and isotope-labeling studies. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.